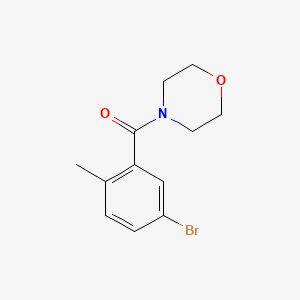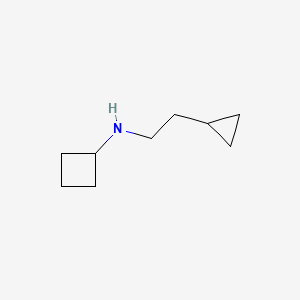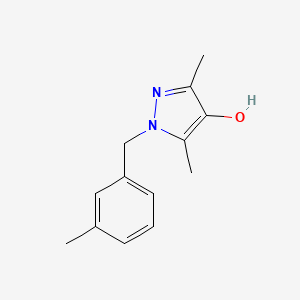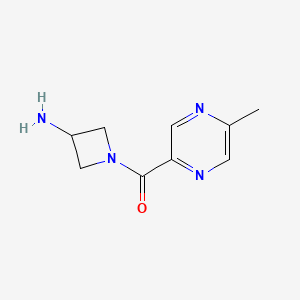
(5-Bromo-2-methylphenyl)-morpholin-4-yl-methanone
Overview
Description
(5-Bromo-2-methylphenyl)-morpholin-4-yl-methanone, commonly known as BMPM, is a compound of great interest to the scientific community due to its potential applications in both synthetic and biological research. BMPM is a small molecule with a molecular weight of 250.3 g/mol and a melting point of 126-128°C. BMPM is a colorless, volatile liquid with a faint odor and is soluble in water, alcohol, and most organic solvents. BMPM has a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry.
Scientific Research Applications
Synthesis and Antioxidant Properties
Compounds structurally related to "(5-Bromo-2-methylphenyl)-morpholin-4-yl-methanone" have been synthesized to evaluate their antioxidant properties. For instance, derivatives of dihydroxyphenyl methanone with bromine substituents have shown effective antioxidant power, with specific compounds being potent antioxidants and radical scavengers due to their phenolic hydroxyl groups and bromine atoms (Çetinkaya et al., 2012). Such compounds can be promising for research owing to their potential antioxidant properties.
Imaging Agent for Parkinson's Disease
Another application involves the synthesis of derivatives for imaging in medical diagnostics. A related compound, "(morpholino)methanone", has been synthesized as a potential PET imaging agent for the LRRK2 enzyme in Parkinson's disease (Wang et al., 2017). This demonstrates the role of morpholinyl methanones in developing diagnostic tools for neurodegenerative diseases.
Antitumor Activity
The conjugation of morpholine with benzophenone analogues has been explored for antineoplastic properties, where certain derivatives exhibit significant anti-proliferative activity against various cancer cell lines (Al‐Ghorbani et al., 2017). This highlights the potential of such compounds in cancer research, particularly in the development of novel anticancer agents.
Marine Red Algae Derivatives and Antioxidant Activity
Compounds isolated from marine red algae, structurally related to bromophenols, have exhibited potent antioxidant activities, stronger than standard antioxidants like BHT and ascorbic acid (Li et al., 2011). This suggests the potential of marine-derived bromophenols in food preservation and pharmaceuticals as natural antioxidants.
properties
IUPAC Name |
(5-bromo-2-methylphenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-9-2-3-10(13)8-11(9)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWKGLJGJDSJJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(=O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-methylphenyl)-morpholin-4-yl-methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[4-(Methylsulfanyl)phenyl]methyl}azetidin-3-amine](/img/structure/B1466689.png)

![4-{4-[(Methylamino)methyl]-1,3-oxazol-2-yl}benzonitrile](/img/structure/B1466692.png)

![1-[(5-Methylthiophen-2-yl)methyl]azetidin-3-amine](/img/structure/B1466697.png)

![1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-amine](/img/structure/B1466700.png)
![1-{[2-(Trifluoromethyl)phenyl]methyl}azetidin-3-amine](/img/structure/B1466701.png)


![6-[4-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine](/img/structure/B1466705.png)
![1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466709.png)

